molecular formula C16H16ClN5O3S B2850888 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 919020-78-3

2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2850888
CAS RN: 919020-78-3
M. Wt: 393.85
InChI Key: DVAPESBDQFKAEQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), a thioacetamide group (an organosulfur compound), and a chlorobenzyl group (a type of benzyl group with a chlorine atom). These groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For instance, the thioacetamide group might undergo hydrolysis to form a carboxylic acid and an amine. The purine ring, being aromatic, is likely to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties based on the compound’s structure .

Scientific Research Applications

Anticancer Activity

MFCD08542433: has been studied for its potential anticancer properties. The compound’s structure allows it to interfere with DNA replication processes, which is crucial in the proliferation of cancer cells. Research suggests that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising candidate for the development of new anticancer drugs .

Antimicrobial and Antifungal Applications

The structural analogs of MFCD08542433 have shown significant antimicrobial and antifungal activities. These compounds can disrupt the cell wall synthesis of various pathogens, leading to their death. This application is particularly important in the development of new treatments for antibiotic-resistant bacterial strains .

Anti-inflammatory Properties

Compounds similar to MFCD08542433 have been reported to exhibit anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key symptom, such as arthritis and asthma .

Analgesic Effects

The analgesic properties of MFCD08542433 derivatives make them suitable for pain management research. They work by reducing the perception of pain without causing significant side effects, which is an advantage over traditional painkillers .

Antipsychotic and Antidepressant Potential

Research into the psychopharmacological aspects of MFCD08542433 has indicated that it may have applications in treating mental health disorders. Its derivatives have shown promise as antipsychotic and antidepressant agents, potentially offering new avenues for therapy in psychiatric care .

Anticonvulsant Activity

The compound’s ability to modulate neurotransmitter release makes it a candidate for anticonvulsant drug development. Studies suggest that MFCD08542433 and its derivatives can help in controlling seizures, which is beneficial for patients with epilepsy or other seizure-related disorders .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or enzymes are investigated .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-12-13(19-15(20)26-8-11(18)23)21(2)16(25)22(14(12)24)7-9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAPESBDQFKAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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